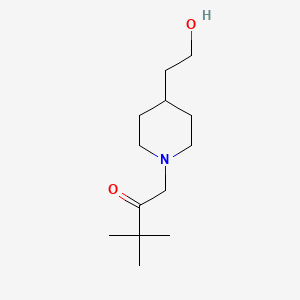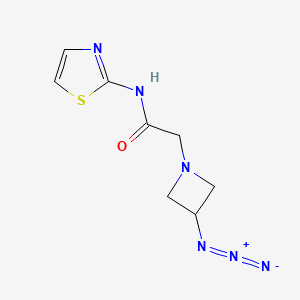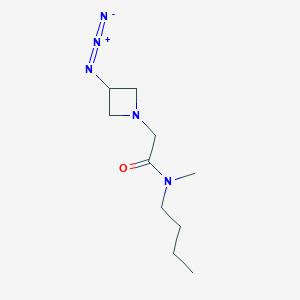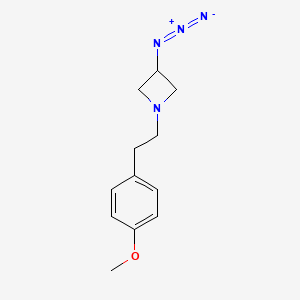
3-Azido-1-(4-methoxyphenethyl)azetidine
説明
Molecular Structure Analysis
The molecular formula of AMA is C12H16N4O, and it has a molecular weight of 232.28 g/mol. It has a nitrogen-rich azetidine structure.Chemical Reactions Analysis
The reactivity of azetidines like AMA is driven by a considerable ring strain . The ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis
The systematic thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ), a compound similar to AMA, was investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that ADNAZ has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .将来の方向性
生化学分析
Biochemical Properties
3-Azido-1-(4-methoxyphenethyl)azetidine plays a crucial role in various biochemical reactions. The azetidine ring, characterized by its considerable ring strain, makes it highly reactive under appropriate conditions This compound interacts with several enzymes and proteins, facilitating reactions that involve ring-opening and expansion. The azido group can also participate in nucleophilic substitution reactions, interacting with nucleophiles such as amines and thiols, leading to the formation of new covalent bonds .
Cellular Effects
This compound has been shown to influence various cellular processes. Its interaction with cellular proteins can lead to modifications in cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular energy production . Additionally, its ability to form covalent bonds with biomolecules can result in changes to protein function and stability, impacting cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The azido group can undergo cycloaddition reactions with alkynes, forming triazoles, which are stable and bioactive . This reaction is often catalyzed by copper ions, leading to the formation of covalent bonds between the azetidine and target biomolecules . Additionally, the compound can inhibit or activate enzymes by binding to their active sites, resulting in changes in enzyme activity and subsequent alterations in cellular processes . These interactions can also lead to changes in gene expression, as the compound may affect transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Studies have shown that the azetidine ring can undergo hydrolysis under acidic or basic conditions, leading to the formation of degradation products . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity . In vitro and in vivo studies have demonstrated that the compound’s effects can vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects . At higher doses, the compound can induce toxic effects, including cellular damage and organ toxicity . Studies have shown that there is a threshold dose above which the adverse effects become significant, highlighting the importance of dose optimization in experimental settings . Additionally, the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion, can influence its overall effects in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further react with cellular nucleophiles, resulting in the formation of covalent adducts . The compound’s metabolism can also affect the levels of various metabolites, influencing metabolic flux and cellular energy production . Additionally, the azido group can undergo reduction to form amines, which can participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation . The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors can influence the compound’s bioavailability and overall effects in biological systems .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals . For example, the azido group can be modified with targeting peptides or other molecules that direct the compound to specific organelles such as the mitochondria or nucleus . Once localized, the compound can exert its effects on specific cellular processes, including energy production, gene expression, and protein synthesis . The subcellular localization can also influence the compound’s stability and degradation, affecting its overall activity in the cell .
特性
IUPAC Name |
3-azido-1-[2-(4-methoxyphenyl)ethyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-17-12-4-2-10(3-5-12)6-7-16-8-11(9-16)14-15-13/h2-5,11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTUWLQKUQBDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




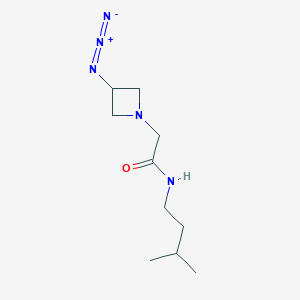
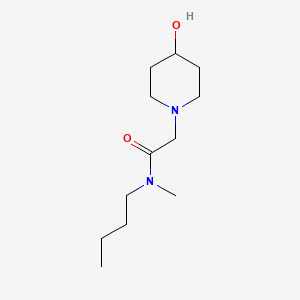
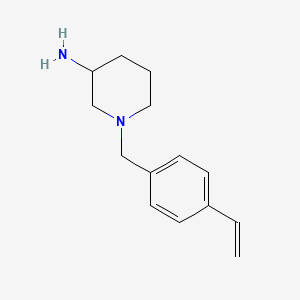
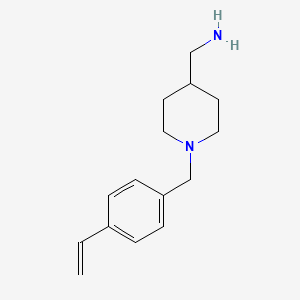
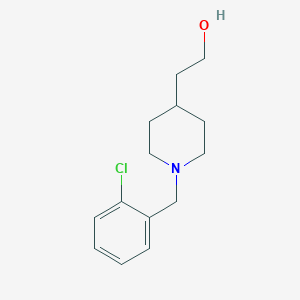
![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)


